6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride
Description
Historical Context and Development
The development of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride is intrinsically linked to the broader history of quinoline chemistry, which traces its origins to the early 19th century. Quinoline was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who initially called the compound "leukol," meaning "white oil" in Greek. This foundational discovery marked the beginning of systematic quinoline research that would eventually lead to the synthesis of complex derivatives like 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride.
The historical progression of quinoline chemistry underwent significant advancement in 1842 when French chemist Charles Gerhardt obtained a similar compound through dry distillation of quinine, strychnine, or cinchonine with potassium hydroxide, which he termed "Chinoilin" or "Chinolein". Initially, researchers believed Runge's and Gerhardt's compounds were distinct isomers due to their different reactivity patterns. However, German chemist August Hoffmann later recognized that these apparent differences resulted from the presence of contaminants, establishing that both preparations yielded identical quinoline structures.
The evolution toward more sophisticated quinoline derivatives accelerated in the 20th century with the development of advanced synthetic methodologies. The Friedländer synthesis, developed by German chemist Paul Friedländer between 1857 and 1923, provided a systematic approach for constructing quinoline derivatives through the reaction of 2-aminobenzaldehydes with ketones. This methodology became instrumental in creating the structural foundation necessary for compounds like 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride.
Contemporary synthetic approaches to quinoline derivatives have incorporated various catalytic systems and reaction conditions. Research has demonstrated that trifluoroacetic acid, toluenesulfonic acid, iodine, and Lewis acids can effectively catalyze quinoline formation reactions. The development of microwave-assisted synthesis has also emerged as an efficient method for producing quinoline compounds, allowing for shorter reaction times and higher yields in the preparation of complex derivatives.
Significance in Quinoline Chemistry
6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride occupies a significant position within quinoline chemistry due to its unique combination of functional groups and structural features. The compound represents a convergence of several important chemical principles that define modern heterocyclic chemistry. Quinoline derivatives, as a class, have demonstrated remarkable versatility in biological applications, with over 200 biologically active quinoline and quinazoline alkaloids identified in natural systems.
The significance of this particular compound stems from its classification as an organic halide, specifically an acyl chloride, due to the presence of the carbonyl chloride functional group. This functional group classification places it among highly reactive synthetic intermediates that serve as crucial building blocks in organic synthesis. The reactivity profile of acyl chlorides makes them particularly valuable for creating carbon-nitrogen and carbon-carbon bonds through nucleophilic substitution reactions.
Research has established that quinoline derivatives exhibit diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. The structural diversity achievable through quinoline chemistry has led to the development of compounds with varied modes of action against different biological targets. The incorporation of specific substituents, such as the 4-isopropoxyphenyl group and bromine atom present in 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride, can significantly influence the compound's biological interactions and chemical reactivity.
The compound's significance is further enhanced by its potential role in Suzuki-Miyaura cross-coupling reactions, which represent fundamental processes in modern organic synthesis. These reactions enable the formation of carbon-carbon bonds that are essential to many biochemical pathways and synthetic transformations. The presence of the bromine substituent at the 6-position makes this compound particularly suitable for palladium-catalyzed cross-coupling reactions, expanding its utility in synthetic chemistry.
Environmental considerations also contribute to the significance of quinoline chemistry. Quinoline compounds are often reported as environmental contaminants associated with facilities processing oil shale or coal, and they have been found at legacy wood treatment sites. Understanding the chemistry of complex quinoline derivatives like 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride contributes to broader knowledge about the environmental fate and transformation of quinoline-based compounds.
Classification and Nomenclature
The systematic classification and nomenclature of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride reflects its complex molecular architecture and multiple functional groups. According to international chemical naming conventions, this compound belongs to several overlapping classification systems that describe different aspects of its structure and reactivity.
Primary Chemical Classification:
| Classification Category | Description |
|---|---|
| Heterocyclic Aromatic Compound | Contains nitrogen atom within aromatic ring system |
| Quinoline Derivative | Based on quinoline core structure (Chemical formula base: Carbon 9 Hydrogen 7 Nitrogen) |
| Organic Halide | Contains both bromine and chlorine substituents |
| Acyl Chloride | Features reactive carbonyl chloride functional group |
| Substituted Aromatic Compound | Multiple aromatic ring systems with various substituents |
The molecular formula of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride is documented as Carbon 19 Hydrogen 15 Bromine Chlorine Nitrogen Oxygen 2. This formula reflects the complex substitution pattern that distinguishes this compound from simpler quinoline derivatives. The systematic name follows International Union of Pure and Applied Chemistry nomenclature rules, beginning with the quinoline core and systematically identifying each substituent position.
Structural Feature Analysis:
The compound's nomenclature systematically describes each structural component. The "6-Bromo" designation indicates a bromine atom attached to the 6-position of the quinoline ring system. The "2-(4-isopropoxyphenyl)" portion describes a phenyl ring substituted with an isopropoxy group at the 4-position, which is itself attached to the 2-position of the quinoline core. The "4-carbonyl chloride" component identifies the highly reactive acyl chloride functional group at the 4-position of the quinoline ring.
Related Compound Nomenclature:
Overview of the Compound's Research Applications
Research applications of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride span multiple areas of chemical and biological investigation, reflecting the compound's unique structural features and reactive properties. The presence of the acyl chloride functional group makes this compound particularly valuable as a synthetic intermediate for creating more complex molecular structures through nucleophilic substitution reactions.
Synthetic Chemistry Applications:
The primary research application of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride lies in its role as a versatile synthetic intermediate. The compound's acyl chloride functionality enables facile nucleophilic substitution reactions with various nucleophiles, including amines, alcohols, and other nucleophilic species. These reactions typically proceed under mild conditions and provide access to diverse carboxamide, ester, and other carbonyl-containing derivatives.
Research has demonstrated that quinoline-4-carbonyl chloride derivatives serve as critical intermediates in synthesizing bioactive molecules, particularly carboxamides, through condensation reactions with amines. The synthesis typically involves activating quinoline-4-carboxylic acid precursors with chlorinating agents such as thionyl chloride or oxalyl chloride under anhydrous conditions. This synthetic approach requires careful control of reaction time and temperature to avoid decomposition of the reactive acyl chloride group.
Cross-Coupling Reaction Applications:
The bromine substituent at the 6-position of the quinoline ring makes 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride suitable for palladium-catalyzed cross-coupling reactions. Research indicates that compounds with similar structures have been employed in Suzuki-Miyaura cross-coupling reactions, which involve oxidative addition and transmetalation processes. These reactions enable the formation of carbon-carbon bonds that are fundamental to many synthetic transformations and biological pathway constructions.
Pharmaceutical Research Applications:
| Research Area | Application Type | Findings |
|---|---|---|
| Anticancer Studies | Structure-Activity Relationship Investigation | Quinoline derivatives demonstrate significant anticancer properties through various mechanisms |
| Antimicrobial Research | Novel Agent Development | Quinoline-based compounds exhibit broad-spectrum antimicrobial activity |
| Enzyme Inhibition Studies | Target Identification | Quinoline derivatives interact with proteases and other enzyme systems |
Research has established that quinoline derivatives can exhibit significant anticancer properties through inhibition of sirtuins, enzymes involved in cellular regulation and cancer progression. In vitro studies have demonstrated that certain quinoline derivatives can effectively reduce the viability of cancer cell lines, with some compounds showing inhibitory concentration 50 values in the low micromolar range against various cancer cell lines.
Biochemical Research Applications:
The compound's potential for biochemical research stems from its ability to interact with various enzymes, proteins, and other biomolecules. Research has observed interactions with certain proteases, where the compound can bind to enzyme active sites, thereby inhibiting or modifying enzymatic activity. These interactions often result in conformational changes that alter enzyme function, making the compound valuable for studying enzyme mechanisms and protein functions.
Studies have shown that quinoline derivatives can influence cellular processes including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling proteins, leading to altered cellular responses, and can affect the expression of specific genes, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis.
Analytical and Characterization Applications:
Research applications also extend to analytical chemistry, where 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride serves as a model compound for developing and validating analytical methods. The compound's complex structure makes it suitable for testing various spectroscopic and chromatographic techniques. Characterization studies typically employ proton and carbon-13 nuclear magnetic resonance spectroscopy to confirm substitution patterns and aromatic proton environments.
High-resolution mass spectrometry applications verify molecular weight and assess compound purity, while infrared spectroscopy identifies the characteristic carbonyl chloride peak around 1800 inverse centimeters and confirms the absence of carboxylic acid hydroxyl stretches. These analytical applications contribute to the development of standardized protocols for characterizing similar quinoline derivatives in research settings.
Properties
IUPAC Name |
6-bromo-2-(4-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClNO2/c1-11(2)24-14-6-3-12(4-7-14)18-10-16(19(21)23)15-9-13(20)5-8-17(15)22-18/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEMFGOBRLETIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Quinoline Core with Bromine Substitution
- Starting from simpler precursors such as 4-bromoaniline, Meldrum’s acid, and triethyl orthoformate, the quinoline ring is constructed via cyclization reactions.
- The bromine atom is introduced early on by using 4-bromoaniline as the aromatic amine source.
- Cyclization is often conducted in diphenyl ether (Ph2O) at elevated temperatures (190–250 °C) to facilitate ring closure and formation of 6-bromoquinoline derivatives.
Conversion to Carbonyl Chloride
- The carbonyl chloride group at position 4 is introduced by chlorination of the corresponding quinoline-4-carboxylic acid or quinoline-4-carbonyl precursor.
- Phosphorus oxychloride (POCl3) is commonly used as the chlorinating agent under reflux conditions in the presence of a catalytic amount of DMF to activate the reagent.
- This step converts the carboxylic acid or quinoline-4-ol intermediate into the reactive acyl chloride, ready for further synthetic applications.
Detailed Synthetic Route Example
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Triethyl orthoformate, Meldrum’s acid, 4-bromoaniline, ethanol, 80–105 °C, 3–4 h | Formation of intermediate 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Moderate yields; reaction monitored by TLC |
| 2 | Diphenyl ether (Ph2O), heat at 190–250 °C, 10–15 min | Cyclization to 6-bromoquinolin-4-ol | High temperature needed for ring closure |
| 3 | POCl3, DMF catalyst, 110 °C, 3 h | Chlorination to 6-bromo-4-chloroquinoline | Conversion to acyl chloride |
| 4 | Coupling with 4-isopropoxyphenyl derivative via palladium-catalyzed cross-coupling or nucleophilic substitution | Introduction of 4-isopropoxyphenyl substituent at position 2 | Reaction conditions optimized for regioselectivity |
| 5 | Purification by recrystallization or chromatography | Isolation of pure 6-bromo-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride | Final product purity confirmed by NMR and MS |
This route is adapted and optimized from literature methods for related quinoline derivatives, emphasizing solvent choice, temperature control, and reaction time to maximize yield and minimize impurities.
Analytical and Characterization Data
- NMR Spectroscopy: Proton and carbon NMR confirm the quinoline core, bromine substitution, isopropoxy group, and acyl chloride functionalities.
- Mass Spectrometry: Molecular ion peak at m/z consistent with 404.7 g/mol.
- Infrared Spectroscopy: Characteristic carbonyl chloride stretch (~1800 cm⁻¹) confirms acyl chloride presence.
- Chromatography: TLC and HPLC used to monitor reaction progress and purity.
Research Findings and Optimization Notes
- Optimizing the cyclization temperature (e.g., lowering from 220 °C to 190 °C) reduces side reactions and improves yield.
- Conducting the initial condensation without solvent or with generated ethanol as solvent can shorten reaction time and simplify workup.
- Use of DMF as catalyst in POCl3 chlorination enhances reaction efficiency.
- Coupling reactions for the 4-isopropoxyphenyl group attachment require careful control of palladium catalyst loading and base selection to avoid debromination or side products.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Effect on Synthesis |
|---|---|---|
| Cyclization temperature | 190–250 °C | Higher temp favors ring closure but may cause impurities |
| Chlorination reagent | POCl3 with DMF catalyst | Efficient conversion to acyl chloride |
| Solvent for cyclization | Diphenyl ether or neat | High boiling solvent needed for thermal stability |
| Coupling method | Pd-catalyzed cross-coupling or nucleophilic substitution | Enables selective introduction of isopropoxyphenyl group |
| Reaction time | 3–4 h for condensation, 10–15 min for cyclization | Optimized for yield and purity |
Chemical Reactions Analysis
Nucleophilic Acyl Substitution Reactions
The carbonyl chloride group serves as a key reactive site, enabling nucleophilic substitution with various amines, alcohols, and hydrazines to form derivatives.
Cross-Coupling Reactions
The bromine atom at position 6 participates in palladium-catalyzed coupling reactions, enabling structural diversification.
Cyclocondensation Reactions
The carbonyl chloride reacts with β-dicarbonyl compounds to form heterocyclic systems.
Interaction with Biological Nucleophiles
The compound forms covalent adducts with proteins, aiding proteomic studies.
| Target | Interaction Site | Application | Key Findings |
|---|---|---|---|
| Enzyme Active Sites | Lysine or cysteine residues | Proteomics and inhibitor design | Mass spectrometry identifies acylated peptide fragments. |
| Receptor Binding Studies | Thiol groups | Mechanism of action profiling | Preliminary data suggest modulation of kinase activity. |
Comparative Reactivity with Analogues
Structural variations influence reaction outcomes, as shown below:
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its quinoline structure is known for its pharmacological properties, making it a valuable scaffold for developing new drugs.
Antimicrobial Activity
Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the quinoline moiety exhibit significant activity against a range of pathogens.
| Compound | Activity | Reference |
|---|---|---|
| 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride | Antibacterial | |
| 8-Hydroxyquinoline derivatives | Antifungal | |
| 4-Bromo-8-methoxyquinoline | Antiviral |
Biological Studies
The compound has been investigated for its potential role in targeting specific biological pathways. For instance, quinoline derivatives are known to inhibit various enzymes and receptors, making them candidates for cancer therapy and other diseases.
Enzyme Inhibition
Research has shown that quinoline derivatives can act as inhibitors of microbial DNA gyrase, an essential enzyme in bacterial DNA replication.
| Study | Target Enzyme | Result |
|---|---|---|
| Synthesis of 15 new quinoline derivatives | DNA gyrase | Effective inhibition observed |
| 6-Bromo derivatives | Kinase inhibitors | High efficacy against specific kinases |
Chemical Research Applications
Beyond medicinal chemistry, 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride finds applications in chemical research and synthesis methodologies.
Electrophilic Cyclization
The compound can participate in electrophilic cyclization reactions, allowing for the formation of more complex structures. This method is advantageous for synthesizing various substituted quinolines under mild conditions.
| Reaction Type | Conditions | Yield |
|---|---|---|
| Electrophilic cyclization with ICl | Mild conditions | Moderate to good yields achieved |
| Synthesis of selenium-substituted quinolines | Use of PhSeBr as electrophile | Up to 74% yield reported |
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of several quinoline derivatives, including 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride. The results indicated a strong correlation between structural modifications and increased antimicrobial activity against gram-positive and gram-negative bacteria.
Case Study 2: Cancer Therapeutics
Another research effort focused on the potential of quinoline derivatives as anticancer agents. The study highlighted how modifications to the quinoline scaffold could enhance selectivity and potency against cancer cell lines, supporting the use of compounds like 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride in drug development pipelines.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to changes in cellular functions . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Quinoline derivatives with substituents at positions 2, 4, and 6 exhibit diverse chemical behaviors depending on their functional groups. Below, we compare 6-bromo-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride with key analogs:
Halogen-Substituted Quinolines
*Estimated based on structural analogs.
Key Findings :
- Bromine at position 6 enhances electrophilicity, facilitating nucleophilic substitution or cross-coupling reactions.
- Bulky groups (e.g., isopropoxy) reduce reaction rates due to steric effects but improve selectivity in acylation reactions .
Aromatic Ring Substituent Variations
Key Findings :
- Electron-donating groups (e.g., methoxy) increase quinoline ring electron density, affecting NMR chemical shifts and reaction pathways .
- Electron-withdrawing groups (e.g., CF₃) enhance electrophilicity at the carbonyl carbon, accelerating acylation .
Heterocyclic Analog Comparisons
Key Findings :
Biological Activity
6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a bromo substituent and a carbonyl chloride functional group, making it a candidate for various therapeutic applications, including anticancer and antimicrobial activities.
- Molecular Formula : C₁₈H₁₃BrClNO₂
- Molecular Weight : Approximately 390.66 g/mol
- Structure Features :
- Quinoline core
- Bromo group
- Isopropoxyphenyl moiety
- Carbonyl chloride functional group
The biological activity of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can inhibit various biochemical pathways, leading to potential therapeutic effects. While the exact mechanisms remain to be fully elucidated, studies suggest that the compound may affect cell viability and induce apoptosis in cancer cells.
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds with similar structures can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride | MCF-7 | TBD | Induces apoptosis |
| Similar Quinoline Derivative | HepG2 | 4.64 ± 0.23 | Inhibits tubulin polymerization |
| Similar Quinoline Derivative | HCT116 | 6.31 ± 0.27 | Induces G2/M phase arrest |
The compound's structural characteristics suggest that it may exhibit enhanced activity against specific cancer types, particularly when electron-withdrawing groups are present in the para position of the aromatic ring .
Antimicrobial Activity
The compound is also being explored for its antimicrobial properties. Quinoline derivatives have shown efficacy against various bacterial strains due to their ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication:
| Activity Type | Target Pathogen | Observed Effect |
|---|---|---|
| Antibacterial | E. coli | Inhibition of growth |
| Antifungal | Candida spp. | Reduced viability |
While specific data on this compound's antimicrobial activity is limited, its structural similarities to known active compounds suggest potential efficacy .
Case Studies and Research Findings
- Study on Cardiomyocytes : A recent study evaluated the cytotoxic effects of quinoline derivatives on cardiomyocytes and macrophages. The results indicated that certain derivatives maintained higher cell viability under stress conditions induced by doxorubicin (DOX), suggesting cardioprotective properties .
- Synthesis and Evaluation : Research focused on synthesizing various quinoline derivatives, including 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride, assessed their biological activity through in vitro assays. These studies highlighted the importance of substituent positioning on the aromatic ring in modulating biological activity .
- Molecular Docking Studies : Molecular docking analyses have been conducted to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies provide insights into how structural modifications could enhance therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-bromo-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves multi-step reactions, including Friedländer annulation for quinoline core formation, followed by bromination and carbonyl chloride introduction. Key steps include:
- Quinoline core synthesis : Cyclization of substituted anilines with ketones or aldehydes under acidic conditions.
- Bromination : Electrophilic aromatic substitution using brominating agents (e.g., NBS or Br₂) at the 6-position .
- Carbonyl chloride formation : Treatment of the carboxylic acid intermediate with thionyl chloride (SOCl₂) or oxalyl chloride .
- Optimization : Adjust reaction temperature (e.g., 0–5°C for bromination to avoid over-substitution) and use catalysts like Pd(OAc)₂ for coupling reactions .
Q. What analytical techniques are essential for characterizing quinoline derivatives like this compound?
- Answer : A combination of methods is required:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., isopropoxy group at C2, bromine at C6) .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ for C₁₉H₁₆BrClNO₂).
- X-ray crystallography : Resolve structural ambiguities, especially for regioselectivity in bromination .
- FT-IR : Identify carbonyl chloride stretching (~1800 cm⁻¹) .
Q. How should researchers handle safety concerns associated with reactive intermediates like acyl chlorides?
- Answer : Acyl chlorides require strict safety protocols:
- Ventilation : Use fume hoods to prevent inhalation of HCl gas .
- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
- Quenching : Neutralize residual SOCl₂ with ice-cold sodium bicarbonate .
Advanced Research Questions
Q. How do electron-withdrawing groups (e.g., bromo, carbonyl chloride) influence the reactivity of quinoline derivatives in cross-coupling reactions?
- Answer : The bromine atom at C6 acts as a directing group, facilitating Suzuki-Miyaura coupling at C4 or C2. The carbonyl chloride enhances electrophilicity at C4, enabling nucleophilic substitution. However, steric hindrance from the isopropoxy group may reduce coupling efficiency. Computational DFT studies can predict reactive sites .
Q. What strategies mitigate competing side reactions during substitution reactions on quinoline scaffolds?
- Answer :
- Protecting groups : Temporarily block the isopropoxy group with TMSCl to prevent undesired alkylation .
- Catalyst selection : Use PdCl₂(PPh₃)₂ for selective C–Br activation over C–Cl bonds .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Q. How can computational methods predict the regioselectivity of electrophilic substitutions on substituted quinolines?
- Answer :
- Molecular electrostatic potential (MEP) maps : Identify electron-deficient regions (e.g., C6 in bromo-substituted quinolines).
- DFT calculations : Compare activation energies for substitution at C5 vs. C7 positions.
- Docking studies : Model interactions with enzymes (e.g., kinase binding pockets) for drug design .
Q. What are the applications of this compound in drug discovery, given the bioactivity of quinoline derivatives?
- Answer :
- Kinase inhibition : The bromine and carbonyl chloride groups enhance binding to ATP pockets in kinases.
- Anticancer activity : Test cytotoxicity against HeLa or MCF-7 cell lines via MTT assays .
- Protease targeting : Modify the isopropoxy group to improve selectivity for viral proteases .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
